molecular formula C20H25ClN2O2 B12159770 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide

Cat. No.: B12159770
M. Wt: 360.9 g/mol
InChI Key: HNBBZECMMDGLJM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole ring, and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Pyrrole Ring Introduction: The intermediate is then subjected to a condensation reaction with pyrrole under acidic conditions to introduce the pyrrole ring.

    Butanamide Formation: The resulting compound is further reacted with butanoyl chloride in the presence of a base to form the butanamide structure.

    Tetrahydropyranylmethyl Group Addition: Finally, the compound is reacted with tetrahydropyran-4-ylmethyl chloride under basic conditions to introduce the tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the butanamide moiety.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its activity against various biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the tetrahydropyran moiety.

    4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Lacks the chlorophenyl group.

    3-(4-chlorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Lacks the pyrrole ring.

Uniqueness

The presence of all three functional groups (chlorophenyl, pyrrole, and tetrahydropyran) in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide makes it unique. This combination of groups provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(oxan-4-ylmethyl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C20H25ClN2O2/c21-19-5-3-17(4-6-19)18(15-23-9-1-2-10-23)13-20(24)22-14-16-7-11-25-12-8-16/h1-6,9-10,16,18H,7-8,11-15H2,(H,22,24)

InChI Key

HNBBZECMMDGLJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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